molecular formula C8H7NO3S B2714681 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide CAS No. 1025506-03-9

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide

Cat. No. B2714681
CAS RN: 1025506-03-9
M. Wt: 197.21
InChI Key: JVJUSNWIRNUXEO-UHFFFAOYSA-N
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Description

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide is an organic compound with the molecular formula C8H7NO3S . It is also known by its CAS number 1025506-03-9 .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide consists of a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms . The molecular weight of this compound is 197.21 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide are not detailed in the search results, related compounds such as 4-alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides have been used as reagents to generate an electron-rich diene intermediate that can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide include a molecular weight of 197.21 and a molecular formula of C8H7NO3S . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalytic and Enantioselective Cycloaddition

4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides, related to 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide, are employed to generate an electron-rich diene intermediate. This intermediate can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through iminium/enamine activation. This process is essential in the synthesis of cycloadducts with high enantiomeric excess, contributing to the straightforward access to the trans-decaline framework and densely functionalized cyclohexanes (Riaño et al., 2015).

Efficient Synthesis of Cyclic Sulfamidate Imines

The compound is used in the synthesis of Z-trisubstituted 5-alkyliden cyclic sulfamidate imines through condensation reactions with aldehydes, employing L-proline as an organocatalyst. This methodology facilitates the development of trans-β-amino-α-azido/triazole and 2-hydroxy-4-triazole-5-phenylpyrrolidine derivatives, highlighting its versatility in chemical synthesis (Majee et al., 2013).

Synthesis of Heterocyclic Compounds

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide's derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, their interaction with other chemical entities leads to the formation of novel structures like 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, which are significant in the development of new chemical entities (Tornus et al., 1996).

Preparation of Spiro-annelated Compounds

This compound is utilized in the preparation of perhydro-1,2,3-oxathiazine 2,2-dioxides and 1-benzyl-4-methylazetidines. These processes are crucial for the synthesis of spiro-annelated compounds, demonstrating the compound's significance in creating complex molecular architectures (Varlamov et al., 2004).

Anti-HIV-1 Activity

Derivatives of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide have been studied for their potential anti-HIV-1 activity. The synthesis of such derivatives and their evaluation as inhibitors of HIV-1-induced cytopathicity showcases the compound's potential in antiviral research (Alvarez et al., 1994).

Non-Nucleoside Antivirals

The compound's derivatives have been identified as a new family of non-nucleoside antivirals. These derivatives exhibit selective inhibitory activity against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) replication in vitro. This discovery points to the compound's significance in the development of novel antiviral agents (De Castro et al., 2009).

properties

IUPAC Name

4-phenyl-5H-oxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-13(11)9-8(6-12-13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUSNWIRNUXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NS(=O)(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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